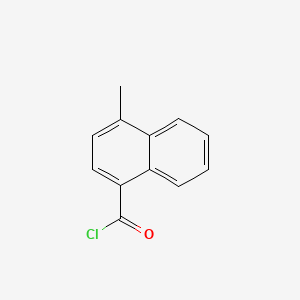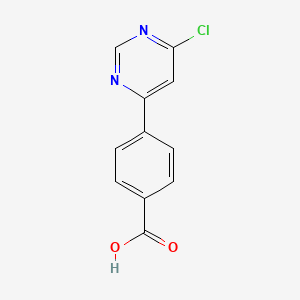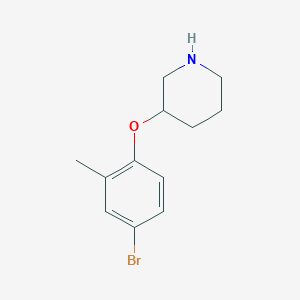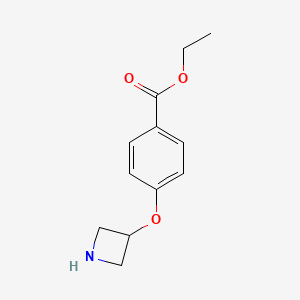![molecular formula C7H2Cl3NS B1326403 2,5,7-トリクロロベンゾ[d]チアゾール CAS No. 898747-75-6](/img/structure/B1326403.png)
2,5,7-トリクロロベンゾ[d]チアゾール
説明
2,5,7-Trichlorobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural and synthetic compounds
科学的研究の応用
2,5,7-Trichlorobenzo[d]thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 2,5,7-Trichlorobenzo[d]thiazole are currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to a range of biological effects . .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways, but the specific pathways affected by 2,5,7-Trichlorobenzo[d]thiazole remain to be elucidated .
Result of Action
The molecular and cellular effects of 2,5,7-Trichlorobenzo[d]thiazole’s action are currently unknown due to the lack of research on this specific compound. Thiazole derivatives are known to have diverse biological activities, but the specific effects of 2,5,7-Trichlorobenzo[d]thiazole remain to be elucidated .
生化学分析
Biochemical Properties
2,5,7-Trichlorobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of reactive metabolites, which can covalently modify essential cellular macromolecules, leading to potential toxicity and adverse drug reactions . Additionally, 2,5,7-Trichlorobenzo[d]thiazole has been found to exhibit antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry .
Cellular Effects
The effects of 2,5,7-Trichlorobenzo[d]thiazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5,7-Trichlorobenzo[d]thiazole has been observed to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Moreover, it affects the expression of genes involved in oxidative stress response and inflammation, thereby altering cellular homeostasis .
Molecular Mechanism
At the molecular level, 2,5,7-Trichlorobenzo[d]thiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cytochrome P450, leading to the accumulation of reactive metabolites . These metabolites can form covalent bonds with nucleophilic amino acids, resulting in the formation of metabolic intermediate complexes . Additionally, 2,5,7-Trichlorobenzo[d]thiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5,7-Trichlorobenzo[d]thiazole change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to 2,5,7-Trichlorobenzo[d]thiazole can lead to persistent changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of 2,5,7-Trichlorobenzo[d]thiazole vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as antimicrobial activity and inhibition of tumor growth . At high doses, 2,5,7-Trichlorobenzo[d]thiazole can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and highlight the importance of determining the appropriate therapeutic window for this compound.
Metabolic Pathways
2,5,7-Trichlorobenzo[d]thiazole is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2,5,7-Trichlorobenzo[d]thiazole, leading to the formation of reactive metabolites such as epoxides and S-oxides . These metabolites can further undergo conjugation reactions with glutathione and other cellular nucleophiles, facilitating their excretion from the body . The involvement of 2,5,7-Trichlorobenzo[d]thiazole in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,5,7-Trichlorobenzo[d]thiazole within cells and tissues are influenced by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2,5,7-Trichlorobenzo[d]thiazole can bind to intracellular proteins, affecting its localization and accumulation . These interactions are critical for understanding the pharmacokinetics and biodistribution of 2,5,7-Trichlorobenzo[d]thiazole.
Subcellular Localization
The subcellular localization of 2,5,7-Trichlorobenzo[d]thiazole plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 2,5,7-Trichlorobenzo[d]thiazole to specific organelles is often mediated by post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichlorobenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with chlorinated benzaldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of 2,5,7-Trichlorobenzo[d]thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
化学反応の分析
Types of Reactions: 2,5,7-Trichlorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
類似化合物との比較
- 2,4,7-Trichlorobenzo[d]thiazole
- 2,4,5-Trichlorobenzo[d]thiazole
- 2,5,6-Trichlorobenzo[d]oxazole
Comparison: 2,5,7-Trichlorobenzo[d]thiazole is unique due to the specific positioning of chlorine atoms on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
2,5,7-trichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGQBHLGRICHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646584 | |
| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-75-6 | |
| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)


